[2-(4-Amino-3-methylphenoxy)acetyl]urea
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Overview
Description
[2-(4-Amino-3-methylphenoxy)acetyl]urea: is a chemical compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a methyl group, and a phenoxy group attached to an acetylurea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Amino-3-methylphenoxy)acetyl]urea typically involves the reaction of 4-amino-3-methylphenol with chloroacetyl chloride to form 2-(4-amino-3-methylphenoxy)acetyl chloride. This intermediate is then reacted with urea to yield the final product . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: [2-(4-Amino-3-methylphenoxy)acetyl]urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Amino-3-methylphenoxy)acetyl]urea is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties, such as improved thermal stability and flame resistance .
Mechanism of Action
The mechanism of action of [2-(4-Amino-3-methylphenoxy)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Phenoxyacetamide derivatives: These compounds share a similar phenoxy group and are used in various applications, including pharmaceuticals and agrochemicals.
Urea derivatives: Compounds with a urea backbone are widely used in medicine and agriculture for their diverse biological activities.
Uniqueness: [2-(4-Amino-3-methylphenoxy)acetyl]urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)-N-carbamoylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-6-4-7(2-3-8(6)11)16-5-9(14)13-10(12)15/h2-4H,5,11H2,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAKCASKJEXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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